N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide
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Overview
Description
“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide” is a chemical compound. It is a derivative of thiazolo[3,2-a]pyrimidine, which is known for its antitumor, antibacterial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including the compound , typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . This process can involve various reagents, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .Scientific Research Applications
Synthetic and Biological Studies
Compounds related to the specified chemical structure have been synthesized and evaluated for their potential biological activities. For instance, derivatives of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been synthesized and screened for antibacterial and antifungal activities. These compounds showed promising activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel & Patel, 2017).
Structural Characterization and Antimicrobial Activity
Another study focused on the synthesis and characterization of derivatives closely related to the compound , demonstrating the significance of structural modifications on their antimicrobial properties. These modifications have led to compounds with potential as antimicrobial agents, showcasing the importance of structural adjustments in enhancing biological activity (Nagarajaiah & Begum, 2015).
Infrared Spectra Analysis
The infrared spectra of sulfonamide derivatives, including those related to thiazole and pyrimidine, have been analyzed to understand their structural properties better. This analysis helps in the identification and characterization of new compounds with similar structures (Uno et al., 1963).
Synthesis and Evaluation of Antibacterial Agents
Research has also been directed towards synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating their potential as antibacterial agents. This highlights the compound's relevance in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Future Directions
Given the promising biological activities of thiazolo[3,2-a]pyrimidine derivatives, future research could focus on further exploring their potential as scaffolds for the design of new medicines . Additionally, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which could optimize the interaction between the ligand and biological target .
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .
Biochemical Pathways
Given the high antitumor, antibacterial, and anti-inflammatory activities of these compounds, it can be inferred that they may interact with pathways related to these biological processes .
Result of Action
Given the high antitumor, antibacterial, and anti-inflammatory activities of these compounds, it can be inferred that they may induce changes at the molecular and cellular levels that contribute to these effects .
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S2/c1-15-11-22(27)26-21(14-30-23(26)24-15)18-7-4-8-19(12-18)25-31(28,29)20-10-9-16-5-2-3-6-17(16)13-20/h2-14,25H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACRHGVDRUFXPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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